molecular formula C11H13N3O2S B2765060 ethyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate CAS No. 724704-21-6

ethyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate

Cat. No.: B2765060
CAS No.: 724704-21-6
M. Wt: 251.3
InChI Key: IUOVJOCPOBNISH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate is a heterocyclic compound that belongs to the thienopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. Its unique structure, which includes a thieno[2,3-c]pyridine core, makes it a versatile scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of ethyl 2-cyano-3-ethoxyacrylate with thiourea under basic conditions to form the thienopyridine core. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium ethoxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process is streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert nitrile groups to amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

Ethyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which ethyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate exerts its effects is often related to its ability to interact with biological macromolecules. It can bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Ethyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate can be compared with other thienopyridine derivatives, such as:

    Clopidogrel: A well-known antiplatelet agent.

    Prasugrel: Another antiplatelet drug with a similar core structure.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other thienopyridine derivatives.

Biological Activity

Ethyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on a review of available literature.

  • IUPAC Name : this compound
  • Molecular Formula : C11H12N4O2S
  • CAS Number : Not explicitly listed in the provided data.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thieno[2,3-c]pyridine core followed by the introduction of amino and cyano groups. The details of these synthetic pathways are critical for understanding how modifications to the structure can influence biological activity.

Antiparasitic Activity

Research has demonstrated that compounds related to thieno[2,3-c]pyridines exhibit significant antiparasitic effects. For instance, studies have shown that derivatives can effectively inhibit the viability of Plasmodium falciparum, the causative agent of malaria.

CompoundConcentration (µM)% Viability Reduction
Ethyl 2-amino-3-cyano...3<10%
Control (DMSO)-100%

In a study evaluating various thieno[2,3-c]pyridine derivatives, it was found that nearly all compounds at a concentration of 3 µM reduced the viability of P. falciparum below 10% compared to controls .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies indicate that this compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells.

Cell LineIC50 (µM)
HeLa1.1
L12102.8
K5620.70
PBMC (Normal)>20

The IC50 values indicate that the compound is significantly more potent against cancer cells compared to normal human peripheral blood mononuclear cells (PBMC), suggesting a favorable therapeutic index .

The mechanism by which this compound exerts its biological effects may involve inhibition of specific enzymatic pathways or interference with cellular signaling processes. For instance, compounds in this class have been shown to inhibit glycogen synthase kinase 3 (GSK-3), a key regulator in various cellular processes including metabolism and cell proliferation.

Case Studies

  • Antiparasitic Efficacy : In a study involving multiple thieno[2,3-c]pyridine derivatives, it was noted that structural modifications significantly influenced their efficacy against P. falciparum. The introduction of specific substituents led to variations in potency and selectivity indices when tested against human cell lines .
  • Cancer Selectivity : A comparative analysis highlighted that derivatives similar to ethyl 2-amino-3-cyano... demonstrated marked selectivity for cancer cells over normal cells in vitro. The mechanism involved apoptosis induction in cancer cells while maintaining cell viability in PBMCs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for this compound?

The compound can be synthesized via multicomponent reactions involving cyclocondensation of ethyl cyanoacetate, thiophene derivatives, and ammonia sources. Key steps include controlling reaction temperature (e.g., reflux in anhydrous THF under inert atmosphere) and using catalysts like morpholine derivatives to optimize yield . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Confirmation of purity requires HPLC (≥95%) and melting point analysis .

Q. How should researchers characterize the compound’s structural and physicochemical properties?

Use a combination of:

  • NMR spectroscopy (1H, 13C, DEPT, 2D) to confirm backbone structure and substituent positions .
  • High-resolution mass spectrometry (HRMS) for molecular formula validation .
  • X-ray crystallography to resolve spatial conformation, particularly for stereochemical ambiguities .
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability (decomposition above 300°C predicted) .

Q. What are the stability considerations for long-term storage?

The compound is stable under dry, inert conditions (argon atmosphere) at 2–8°C. Avoid exposure to moisture, strong acids/bases, and temperatures >40°C, which may trigger hydrolysis of the cyano group or ester moiety . Monitor for discoloration or precipitate formation as signs of degradation .

Q. What safety protocols are critical during handling?

  • Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact (H315/H319 hazards) .
  • Work in a fume hood to minimize inhalation risks (H335 potential) .
  • Dispose of waste via incineration or licensed chemical waste services to comply with EPA/DOT regulations .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

Employ kinetic isotope effects (KIE) and density functional theory (DFT) calculations to probe transition states in nucleophilic substitution or cycloaddition reactions. For example, deuterium labeling at the 4,7-dihydrothieno position can clarify hydrogen-transfer steps .

Q. What strategies are effective for resolving contradictions in reported bioactivity data?

  • Dose-response validation : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., KB-3-1 vs. MDR sublines) to identify context-dependent effects .
  • Metabolite profiling : Use LC-MS to detect degradation products or active metabolites that may explain variability .

Q. How can structure-activity relationships (SAR) be systematically studied?

Design a derivative library modifying the:

  • 3-cyano group : Replace with carboxamide or thiocyanate to assess electronic effects.
  • Ethyl ester : Test methyl or tert-butyl esters for hydrolysis resistance. Evaluate changes via molecular docking (e.g., against kinase targets) and ADMET prediction tools to prioritize candidates .

Q. What advanced analytical methods address spectral data ambiguities?

  • Dynamic NMR : Resolve conformational dynamics in the 4,7-dihydrothieno ring at variable temperatures.
  • IR-coupled DFT : Match experimental vibrational bands (e.g., C≡N stretch at ~2200 cm⁻¹) with simulated spectra .

Q. How can computational modeling predict environmental or toxicological risks?

Use ECOSAR or TEST software to estimate acute aquatic toxicity (e.g., LC50 for fish) based on the compound’s logP (predicted 1.36) and pKa (0.53). Validate with in vitro assays like Daphnia magna immobilization tests .

Q. What methodologies validate the compound’s role in multidrug resistance (MDR) modulation?

  • P-glycoprotein inhibition assays : Measure calcein-AM accumulation in MDR cancer cells (e.g., Caco-2) with/without the compound .
  • Synergy studies : Combine with doxorubicin or paclitaxel and calculate combination indices (CI) via Chou-Talalay method .

Properties

IUPAC Name

ethyl 2-amino-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-2-16-11(15)14-4-3-7-8(5-12)10(13)17-9(7)6-14/h2-4,6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOVJOCPOBNISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301331635
Record name ethyl 2-amino-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729955
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

724704-21-6
Record name ethyl 2-amino-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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